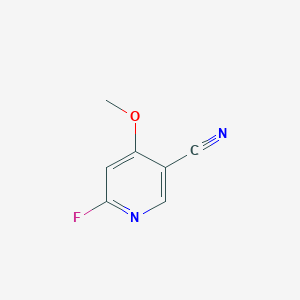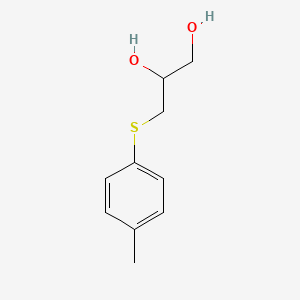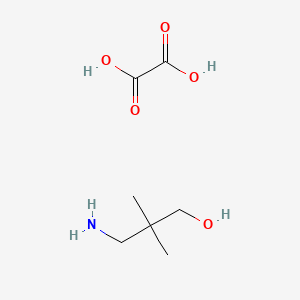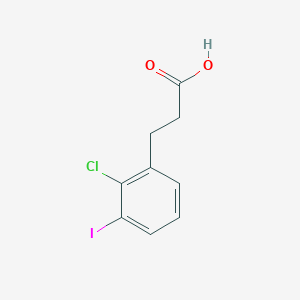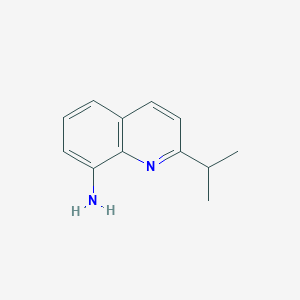
2-Isopropylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylquinolin-8-amine is a heterocyclic aromatic amine with the molecular formula C12H14N2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring substituted with an isopropyl group at the 2-position and an amino group at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium chloride. This method allows for the formation of the quinoline ring system through formal hydroamination or hydroarylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Isopropylquinolin-8-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive quinoline derivatives.
Industry: The compound is utilized in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Isopropylquinolin-8-amine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes. Additionally, its structural features allow it to participate in electron transfer reactions, influencing biological and chemical activities .
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal and industrial chemistry.
8-Aminoquinoline: A closely related compound with similar structural features and applications.
2-Methylquinoline: Another derivative of quinoline with different substituents at the 2-position.
Uniqueness: 2-Isopropylquinolin-8-amine is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-propan-2-ylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2/c1-8(2)11-7-6-9-4-3-5-10(13)12(9)14-11/h3-8H,13H2,1-2H3 |
InChI Key |
NAKUICDYVXVYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


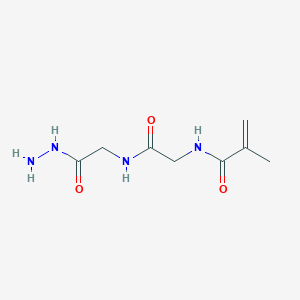
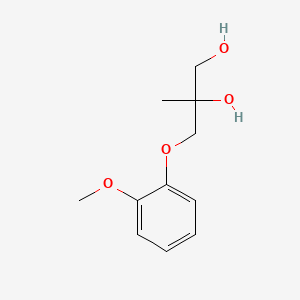
![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)
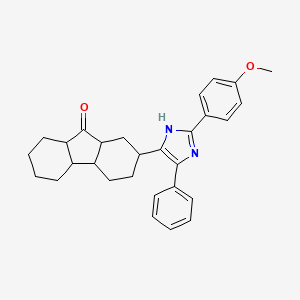
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12330718.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)
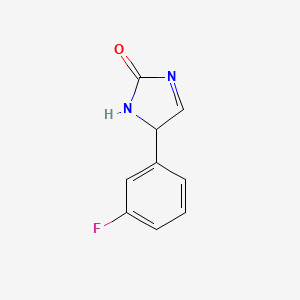
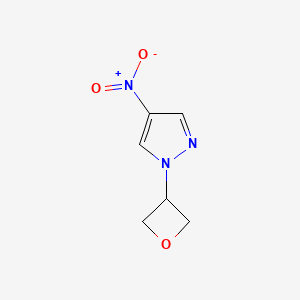
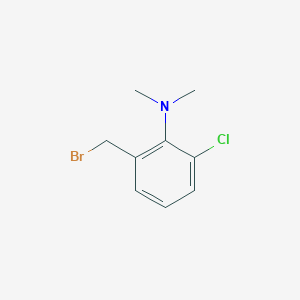
![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)
